molecular formula C17H14ClN3O2 B2959580 3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-24-0

3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2959580
CAS No.: 941876-24-0
M. Wt: 327.77
InChI Key: BQBINOGHPMNWOX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 7, a chloro substituent on the benzamide moiety, and a ketone group at position 2.

Properties

IUPAC Name

3-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBINOGHPMNWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Cl)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's unique structure contributes to its interaction with various biological targets, which may lead to therapeutic applications.

  • Molecular Formula : C₁₇H₁₄ClN₃O₂
  • Molecular Weight : 327.76 g/mol
  • CAS Number : 941876-24-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. It may exhibit inhibitory effects on certain pathways related to inflammation and cancer progression. The exact molecular mechanisms are still under investigation but are believed to involve modulation of kinase activities and interference with DNA replication processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. It has been tested against various cancer cell lines, exhibiting cytotoxic effects that may be mediated through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
HeLa20
MCF-715
A54930

The results indicate that the compound could serve as a lead structure for the development of new anticancer therapies .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the efficacy of various synthesized derivatives of pyrido[1,2-a]pyrimidines, including this compound, revealed that it exhibited superior antibacterial activity compared to traditional antibiotics. The study emphasized its potential role in combating antibiotic-resistant strains .
  • Case Study on Anticancer Properties :
    Another investigation assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, suggesting a potent anticancer effect that warrants further exploration .

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

The provided evidence lacks direct pharmacological or thermodynamic data (e.g., binding affinities, solubility) for the target compound. Further experimental studies are needed to validate hypothesized properties.

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